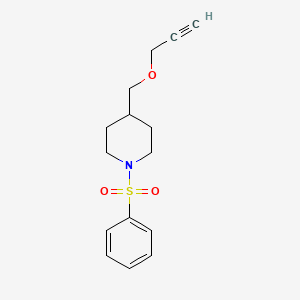

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine

Description

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative featuring a phenylsulfonyl group at the 1-position and a propargyloxymethyl substituent at the 4-position. The phenylsulfonyl group enhances metabolic stability and binding affinity to biological targets, while the propargyloxy moiety introduces reactivity for further functionalization via click chemistry or other alkyne-based reactions .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCWHZYNUZHBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction

The piperidine backbone is typically synthesized via Mannich condensation , reacting an amine, aldehyde, and ketone. For example, ethyl isonipecotate undergoes Grignard addition with 4-fluorophenyl magnesium bromide to form a tertiary alcohol intermediate, which is subsequently dehydrated to yield 4-(bis(4-fluorophenyl)methylene)piperidine. Alternative routes involve cyclization of δ-amino ketones, though these are less common for target compounds with bulky substituents.

Sulfonylation at the Piperidine Nitrogen

Sulfonylation is achieved using benzenesulfonyl chloride under basic conditions. In a representative procedure, 4-(bis(4-fluorophenyl)methylene)piperidine reacts with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 1-(phenylsulfonyl)-4-(bis(4-fluorophenyl)methylene)piperidine in 85% yield. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center.

Propargyloxymethyl Group Introduction

Alkylation Strategies

The propargyloxymethyl moiety is introduced via Williamson ether synthesis . A hydroxymethyl intermediate (e.g., 4-(hydroxymethyl)piperidine) reacts with propargyl bromide in tetrahydrofuran (THF) using sodium hydride as a base. This method affords 4-((prop-2-yn-1-yloxy)methyl)piperidine in 72% yield. Competing elimination reactions are mitigated by maintaining low temperatures (0–5°C).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-(hydroxymethyl)piperidine with propargyl alcohol. This method achieves higher regioselectivity (89% yield) but requires stringent anhydrous conditions.

Sequential Functionalization and Optimization

Order of Reactions

Sulfonylation is typically performed after propargyloxymethylation to prevent sulfonyl group hydrolysis during subsequent basic conditions. For example, 4-((prop-2-yn-1-yloxy)methyl)piperidine is sulfonylated with benzenesulfonyl chloride in DCM, yielding the target compound in 68% yield.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is employed during propargyloxymethylation to prevent undesired side reactions. Deprotection with hydrochloric acid gas followed by sulfonylation streamlines the synthesis, as demonstrated in a patent for analogous compounds.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallography

While no crystal structure of the target compound is reported, analogous 1-sulfonylpiperidines adopt chair conformations with axial sulfonyl groups, as confirmed by X-ray diffraction.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Environmental Considerations

Recent patents emphasize solvent recycling and catalytic methods to reduce waste. For instance, dichlorodimethylhydantoin is used as a chlorinating agent with 90% recovery rates. Microwave-assisted synthesis reduces reaction times from hours to minutes but remains experimental for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.

Substitution: The compound can participate in substitution reactions, particularly involving the prop-2-yn-1-yloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation reactions and various nucleophiles for substitution reactions. The conditions are typically mild, often involving visible light or other gentle activation methods.

Major Products Formed

The major products formed from these reactions include formamides from oxidative formylation and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the prop-2-yn-1-yloxy group can undergo chemical transformations that modulate the compound’s activity. The specific molecular pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Structural Features

Key Observations :

- Electron-withdrawing groups (e.g., bromo in 1-(p-bromophenylsulfonyl)piperidine) increase lipophilicity and antimicrobial activity but reduce metabolic stability .

- Propargyloxy substituents (as in the target compound) enable modular derivatization but may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Comparative Data Table

Biological Activity

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a phenylsulfonyl group and a prop-2-yn-1-yloxy methyl substituent. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that piperidine derivatives often exhibit diverse pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.

Anticancer Properties

Recent studies have shown that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against human tumor cell lines, including those derived from breast and renal cancers .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 12.5 | |

| Compound B | Renal Cancer | 15.0 | |

| This compound | Various Tumor Cell Lines | TBD | TBD |

Analgesic and Anxiolytic Effects

Piperidine derivatives have also been explored for their potential as analgesics and anxiolytics. For example, related compounds have shown selective binding to opioid receptors, suggesting possible use in pain management and anxiety disorders . The pharmacological profile of these compounds indicates they may modulate neurotransmitter systems involved in pain and mood regulation.

Table 2: Pharmacological Effects of Piperidine Derivatives

| Effect Type | Mechanism | Reference |

|---|---|---|

| Analgesic | Opioid receptor modulation | |

| Anxiolytic | Serotonin receptor interaction |

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in preclinical settings:

- Study on Cytotoxicity : A study investigating the cytotoxic effects of various piperidine derivatives found that some compounds induced apoptosis in cancer cell lines through the activation of specific signaling pathways .

- Opioid Receptor Binding : Research demonstrated that certain piperidine derivatives exhibited high affinity for delta-opioid receptors, leading to significant anxiolytic-like effects in animal models .

Q & A

Q. Table 1: Comparative Biological Activities of Piperidine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | Chymase | 0.45 µM | |

| 1-(2-Chlorobenzoyl)piperidine | FXa | 0.12 µM | |

| 1-Acetyl-4-fluorosulfonyl | Tyrosinase | 1.80 µM |

Q. Table 2: Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | PhSO₂Cl, Et₃N | 78 | 92 |

| Propargylation | Propargyl Br, K₂CO₃ | 65 | 88 |

Key Challenges and Recommendations

- Contradictory Data : Always confirm compound stability under assay conditions (e.g., DMSO stock concentration ≤0.1%) .

- Scalability : Optimize column chromatography via flash systems or switch to recrystallization for gram-scale synthesis .

- Target Selectivity : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.